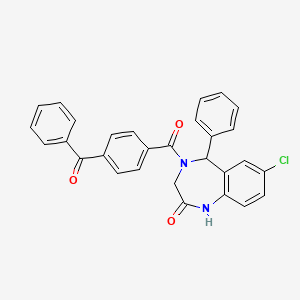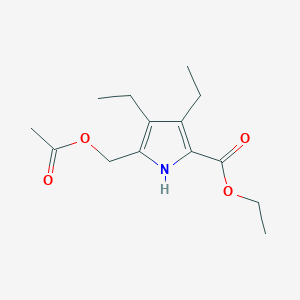
8-(2-Hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a hydroxyethylsulfanyl group, a methyl group, and an octyl chain attached to the purine core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the hydroxyethylsulfanyl group through nucleophilic substitution. The reaction conditions often require the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The choice of catalysts and reaction conditions is critical to minimize by-products and ensure scalability.
Types of Reactions:
Oxidation: The hydroxyethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyethylsulfanyl group to an ethylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Bases like sodium hydride (NaH) and solvents such as DMF are frequently employed.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Ethylsulfanyl derivatives: from reduction reactions.
Various substituted purines: from nucleophilic substitution reactions.
科学的研究の応用
8-(2-Hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized purines.
作用機序
The mechanism of action of 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds and engage in hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The purine core can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or function.
類似化合物との比較
- 7-Benzyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione
- 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione
Comparison: Compared to its analogs, 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione is unique due to the presence of the octyl chain, which can enhance its hydrophobicity and potentially alter its biological activity and solubility. The hydroxyethylsulfanyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-3-4-5-6-7-8-9-20-12-13(17-16(20)24-11-10-21)19(2)15(23)18-14(12)22/h21H,3-11H2,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUSRROGOVXYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2732565.png)

![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2732568.png)
![N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2732569.png)

![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2732574.png)


![3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2732579.png)
![3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2732580.png)

![N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2732582.png)
![(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2732583.png)
